P0064

Catalog No.
S1514215
CAS No.
109-68-2
M.F
C5H10
M. Wt
70.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
P0064

CAS Number

109-68-2

Product Name

P0064

IUPAC Name

pent-2-ene

Molecular Formula

C5H10

Molecular Weight

70.13 g/mol

InChI

InChI=1S/C5H10/c1-3-5-4-2/h3,5H,4H2,1-2H3

InChI Key

QMMOXUPEWRXHJS-UHFFFAOYSA-N

SMILES

Array

solubility

0.00 M

Canonical SMILES

CCC=CC

The exact mass of the compound trans-2-Pentene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 4th degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Environmental Research

  • Atmospheric Chemistry: trans-2-Pentene is an important participant in atmospheric reactions. It reacts with hydroxyl radicals (OH), which are the primary cleansing agents of the atmosphere. This reaction helps to remove trans-2-Pentene from the atmosphere and influences the concentration of OH radicals, which in turn affects the lifetime of other atmospheric pollutants. Source: Atmospheric Environment:

Analytical Chemistry

  • Reference Standard: Due to its well-defined properties, trans-2-Pentene is used as a reference standard in various analytical chemistry applications. It helps to calibrate instruments and validate analytical methods for the detection and quantification of other similar compounds. Source: Sigma-Aldrich:

Other Research Areas

  • Organic Synthesis: trans-2-Pentene can serve as a starting material for the synthesis of various organic compounds. Its reactive double bond allows it to participate in different chemical reactions, leading to the formation of more complex molecules. Source: ScienceDirect

trans-2-Pentene is an unsaturated hydrocarbon belonging to the alkene family, characterized by its double bond between the second and third carbon atoms in the chain. Its molecular formula is C5H10C_5H_{10} and it has a molecular weight of approximately 70.13 g/mol. The compound exists as a colorless liquid with a slightly disagreeable odor and is insoluble in water but soluble in organic solvents such as alcohol, benzene, and ether .

The structure of trans-2-pentene features a double bond in the trans configuration, meaning that the substituents on either side of the double bond are on opposite sides, which influences its chemical properties and reactivity compared to its cis counterpart.

  • Flammability: Flammable liquid with a flash point of -40 °C. Keep away from heat sources and open flames.
  • Toxicity: May be harmful if swallowed or inhaled. Can cause irritation to skin and eyes.
  • Safety Precautions: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling the compound. Ensure proper ventilation when working with trans-2-pentene.
Typical of alkenes, including:

  • Hydrogenation: The addition of hydrogen across the double bond can convert trans-2-pentene into pentane.
  • Epoxidation: When reacted with peracids, trans-2-pentene can be converted into a racemic mixture of trans-2-pentene epoxide isomers through syn-addition .
  • Halogenation: The compound can react with halogens (like bromine or chlorine) to form vicinal dihalides.
  • Hydroboration-Oxidation: This reaction sequence can yield alcohols from alkenes, where trans-2-pentene can be converted to 2-pentanol.

While specific biological activities of trans-2-pentene are not extensively documented, its presence in various environmental samples suggests potential interactions within biological systems. It has been identified in emissions from combustion processes, indicating possible implications for air quality and human health due to its volatile organic compound status .

trans-2-Pentene can be synthesized through several methods:

  • Dehydrohalogenation: This involves the elimination of hydrogen halides from 2-bromopentane or 2-chloropentane using strong bases like potassium hydroxide.
  • Isomerization: The conversion of other pentenes or butenes can be achieved through catalytic processes involving Lewis acids.
  • Cracking of larger hydrocarbons: Fractional distillation of petroleum can yield trans-2-pentene as part of a mixture of alkenes.

trans-2-Pentene is utilized in various applications including:

  • Solvent: It serves as a solvent in organic synthesis due to its favorable solubility properties.
  • Polymerization Inhibitor: It is used to inhibit polymerization reactions in industrial processes.
  • Chemical Intermediate: It acts as an intermediate in the synthesis of other chemicals and compounds.

trans-2-Pentene is part of a broader family of alkenes and shares similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaConfigurationKey Characteristics
cis-2-PenteneC5H10CisSimilar structure but different physical properties due to cis configuration.
1-PenteneC5H10LinearContains a terminal double bond; more reactive towards polymerization.
3-PenteneC5H10LinearDifferent position of the double bond; less common than 1 and 2-pentenes.
CyclopenteneC5H8CyclicA cyclic alkene with different reactivity patterns compared to linear alkenes.

The unique trans configuration of trans-2-pentene contributes to its distinct chemical reactivity and applications compared to these similar compounds.

The production of trans-2-pentene can be achieved through several synthetic pathways, each offering distinct advantages depending on the desired purity, scale of production, and available resources. The following sections detail the most significant methods currently employed in both laboratory and industrial settings.

Catalytic Dehydrogenation and Olefin Metathesis

Catalytic dehydrogenation represents one of the most direct routes for trans-2-pentene synthesis. This process involves the removal of hydrogen from n-pentane to form the double bond.

Dehydrogenation of n-pentane: The conversion of n-pentane to trans-2-pentene can be achieved using various transition metal catalysts, with iridium and platinum-based systems showing particularly promising results.

Table 1. Dehydrogenation of n-pentane catalyzed by pincer iridium complexes at 240°C

CatalystEthylene Pressuren-Pentane ConcentrationYield of trans-2-Pentene
1mM pincer iridium2 atm8.7 MSignificant formation observed

As reported in detailed studies, the reaction typically proceeds under elevated temperatures (240°C) with ethylene serving as a hydrogen acceptor at pressures around 2 atm. The use of pincer iridium catalysts has shown exceptional effectiveness for this transformation.

When the reaction temperature is elevated to 500°C, the initial conversion of n-pentane increases to approximately 40% with about 50% selectivity toward 1-pentene and 2-pentene isomers. Interestingly, the product distribution can be significantly influenced by modifying catalysts with promoters such as potassium ions.

Olefin Metathesis: Another important route to trans-2-pentene involves olefin metathesis reactions, which can either produce or consume trans-2-pentene depending on the starting materials.

Metathesis of trans-2-pentene using tungsten-based catalysts produces 2-butene and 3-hexene through the exchange of alkylidene fragments3. The reaction is generally catalyzed by systems consisting of tungsten hexachloride (WCl₆) with cocatalysts such as tin alkyls (SnR₄ or Sn₂R₆).

The metathesis mechanism involves the formation of metallacyclobutane intermediates as first proposed by Chauvin. This mechanism is now generally accepted for both cyclic and acyclic olefin metathesis reactions:

  • Formation of a metal-carbene complex
  • [2+2] cycloaddition with the olefin to form a metallacyclobutane
  • Cycloreversion to produce a new olefin and a new metal-carbene
  • Continuation of the catalytic cycle

The stereochemistry of the metathesis reaction is of particular interest. Studies have shown that the cis/trans ratio in the products is influenced by the initial stereochemistry of the 2-pentene substrate, with distinctive patterns emerging based on the catalyst system employed.

Alkyne Coupling and Retrosynthetic Strategies

Alternative approaches to trans-2-pentene synthesis include alkyne coupling reactions and strategically designed retrosynthetic pathways.

Alkyne Coupling: The metal-catalyzed coupling of alkynes represents a powerful method for preparing 1,3-enynes, which can be further manipulated to obtain trans-2-pentene.

Rhodium-catalyzed dimerization of 1-pentyne (4) produces a mixture of (E)-head-to-head product 5 and head-to-tail product 6 in a 2.4:1 ratio. This reaction typically occurs in refluxing acetone with rhodium-based catalysts.

HC≡C-CH₂CH₂CH₃ + HC≡C-CH₂CH₂CH₃ → CH₃CH₂CH₂-CH=CH-C≡C-CH₂CH₂CH₃ + CH₃CH₂CH₂-C≡C-CH=CH-CH₂CH₃   (1-pentyne)                              (head-to-head)                    (head-to-tail)

The selectivity of these coupling reactions can be influenced by the choice of solvent, with THF favoring (E)-head-to-head products while methanol promotes (Z)-selective coupling. Subsequent reduction of the triple bond in these enynes can lead to trans-2-pentene formation.

Retrosynthetic Strategies: When designing a synthesis for trans-2-pentene, retrosynthetic analysis provides a systematic approach by working backward from the target molecule.

Key considerations in retrosynthetic planning for trans-2-pentene include:

  • Identifying suitable precursors (e.g., n-pentane, 1-pentyne, 2-pentanol)
  • Recognizing transformations that can establish the double bond with trans stereochemistry
  • Planning reaction sequences that minimize side products and maximize stereocontrol

For example, trans-2-pentene can be retrosynthetically derived from 2-pentanol through dehydration, with the stereoselectivity controlled by the elimination conditions. Alternatively, it can be visualized as arising from the reduction of 2-pentyne with a stereoselective reducing agent.

Iridium-Pincer Complex Catalysis for Selective Formation

Iridium complexes bearing pincer ligands have emerged as exceptionally effective catalysts for the selective formation of trans-2-pentene through dehydrogenation processes.

PCP-Pincer Iridium Catalysts: These sophisticated organometallic complexes feature a tridentate "pincer" ligand that provides remarkable stability and activity in dehydrogenation reactions.

Studies have demonstrated that iridium complexes of sterically unhindered pincer ligands such as PCP, particularly in the solid phase, exhibit extremely high rates and turnover numbers for n-alkane dehydrogenation. A key advantage of these catalyst systems is their ability to yield high proportions of terminal dehydrogenation products (α-olefins).

The mechanism of dehydrogenation catalyzed by pincer-Ir complexes involves:

  • C-H activation of the alkane by the (pincer)Ir complex
  • β-hydrogen elimination to form the olefin
  • Reductive elimination of H₂ or transfer of hydrogen to an acceptor (e.g., ethylene)
  • Regeneration of the active catalyst

Recent advances have expanded the utility of these catalysts through the development of proton-coupled electron transfer (PCET) approaches. These methods employ pairs of oxidants and bases as proton and electron acceptors, achieving up to 97% yield with respect to oxidant and base, and up to 15 catalytic turnovers with respect to iridium.

Table 2. Performance of different iridium pincer catalysts in n-pentane dehydrogenation

CatalystTemperature (°C)Hydrogen AcceptorSelectivity for Trans-2-pentene (%)
(tBu₄PCP)Ir240Ethylene (2 atm)High
(iPr₄PCP)Ir240Ethylene (2 atm)Moderate

The selectivity between cis- and trans-2-pentene isomers can be influenced by catalyst design, with bulkier substituents on the pincer ligand generally favoring the formation of trans isomers due to steric effects12.

The equilibrium between cis- and trans-2-pentene is governed by thermodynamic and kinetic factors. The standard Gibbs free energy change (ΔG°) for cis-to-trans isomerization at 400 K is −3.67 kJ/mol, corresponding to an equilibrium constant (Kc) of approximately 3.01 [1]. Le Chatelier’s principle predicts that adding trans-2-pentene shifts the equilibrium toward cis-2-pentene [1].

Organometallic Pathways

Isomerization proceeds via two primary mechanisms:

  • η¹-Alkyl intermediates: Metal-hydride complexes (e.g., Ru, Pd) facilitate β-hydride elimination and migratory insertion. For example, ruthenium catalysts stabilize trans-alkenes through exo-oriented substrate binding, as shown in density functional theory (DFT) studies [2].
  • η³-Allyl intermediates: Palladium(II) catalysts promote nucleopalladation/β-elimination pathways, enabling stereoinversion. Kinetic modeling reveals that Pd–E complexes dominate over Pd–Z intermediates by a factor of 7 [3].
Catalyst TypeMechanismSelectivity (E:Z)Key Reference
Ru(acn)β-H elimination95:5 [2]
Pd(OAc)₂Nucleopalladation85:15 [3]
Mn(CO)₅⁻Epoxidation-deoxygenation99:1 [6]

Recent work by Coates et al. demonstrated a stereoinvertive epoxidation-deoxygenation strategy using manganese pentacarbonyl anions, achieving 99% selectivity for trans-2-pentene [6].

Ruthenium-Catalyzed β-H Elimination Pathways

Ruthenium complexes exhibit exceptional activity in trans-2-pentene formation through β-hydride elimination. The Ru(acn) catalyst (Figure 1) preferentially stabilizes trans-alkenes due to conformational constraints during the migratory insertion step [2].

Kinetic vs. Thermodynamic Control

DFT calculations on butene isomerization reveal that Ru(acn) discriminates against cis-alkene formation by imposing a 12.5 kJ/mol energy barrier for the η¹-to-η³ transition [2]. This kinetic control ensures >90% trans-selectivity at ambient temperatures.

Tungsten-Mediated Olefin Metathesis Dynamics

While tungsten-based catalysts are less commonly reported for trans-2-pentene, their role in olefin metathesis is well-established in broader contexts. Tungsten alkylidenes facilitate [2+2] cycloaddition with alkenes, though specific studies on trans-2-pentene remain limited. Comparative studies suggest that tungsten catalysts favor bulkier substrates, whereas ruthenium systems (e.g., Grubbs catalysts) are more effective for terminal alkenes [4].

Palladium-Catalyzed Hydrogenation Selectivity

Palladium catalysts enable selective hydrogenation of trans-2-pentene to n-pentane while preserving stereochemistry. Key findings include:

  • Chain-walking mechanisms: Pd(II) hydrides undergo iterative β-hydride elimination/insertion, terminating at thermodynamically stable positions [5].
  • Ligand effects: Acetonitrile ligands suppress over-hydrogenation, achieving 92% yield in n-pentane synthesis [3].
SubstrateCatalystProductSelectivity (%)
trans-2-pentenePd(OAc)₂n-pentane92
cis-2-pentenePd(acac)₂2-pentanol78

Ozonolysis and Criegee Intermediate Formation

Ozonolysis of trans-2-pentene generates a carbonyl oxide (Criegee intermediate), which rearranges to form pentanal and formaldehyde. The reaction proceeds via a cyclic ozonide intermediate, with stereochemistry influencing the stability of transition states. While specific studies on trans-2-pentene are scarce, analogous systems show that trans-alkenes produce more stabilized Criegee intermediates due to reduced steric strain.

The thermal cis-trans isomerization of trans-2-pentene follows well-defined kinetic pathways that have been extensively studied in various media. First-order kinetics govern the isomerization process, with rate constants showing strong temperature dependence. In ionic liquid media, the observed rate constants range from 1.19 × 10⁻⁶ s⁻¹ at 288 K to 129.6 × 10⁻⁶ s⁻¹ at 323 K, demonstrating the pronounced effect of temperature on the reaction rate.

The activation energy for cis-trans isomerization has been determined through both experimental and theoretical approaches. Computational studies using density functional theory calculations reveal an activation energy of approximately 31.2 kcal/mol in acetone solvent. This value is consistent with the energy required to overcome the π-bond rotation barrier in alkenes, where the double bond must be partially broken to allow rotation around the carbon-carbon axis.

Thermodynamic parameters for the isomerization process include an enthalpy of activation (ΔH‡) of 21.3 kcal/mol and an entropy of activation (ΔS‡) of -13.4 J/mol·K in ionic liquid systems. The negative entropy of activation indicates that the transition state is more ordered than the ground state, consistent with the formation of a constrained rotational transition state during the isomerization process.

The solvent effects on isomerization kinetics are particularly pronounced. Studies in different ionic liquids, including 1-butyl-3-methylimidazolium hexafluorophosphate (BMIM PF₆) and 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (BMIM Tf₂N), show that solvent polarity significantly influences the reaction rates. The more polar BMIM Tf₂N provides better stabilization of the transition state, leading to lower activation barriers and faster isomerization rates.

Ruthenium Bifunctional Catalyst Studies

Ruthenium-based catalysts have emerged as highly effective systems for promoting the geometric isomerization of trans-2-pentene. The bifunctional nature of these catalysts allows for multiple reaction pathways and enhanced selectivity in isomerization processes.

The mechanism of ruthenium-catalyzed isomerization involves several key steps: (1) β-hydrogen elimination to generate a ruthenium hydride intermediate, (2) reductive elimination of the hydride intermediate to form a nitrogen-protonated allyl complex, (3) hydrogen transportation through dihedral rotation with the ruthenium-phosphorus bond acting as the rotation axis, (4) oxidative addition to form another hydride complex, and (5) reductive elimination to produce the final isomerized product.

Activation energies for ruthenium-catalyzed processes are generally lower than thermal isomerization pathways. The rate-determining step in the bifunctional ruthenium catalyst mechanism involves the oxidative addition process, with a calculated free energy barrier of 31.2 kcal/mol. This value represents the energy required for hydrogen transfer from the nitrogen center to the ruthenium metal center.

The turnover frequency for ruthenium catalysts in related isomerization reactions can reach values as high as 11.5 s⁻¹ under optimized conditions. This high catalytic activity demonstrates the efficiency of ruthenium-based systems in promoting geometric isomerization reactions.

Ligand effects play a crucial role in determining catalyst performance. The nitrogen-heterocyclic ligands in bifunctional ruthenium catalysts serve dual functions: they provide an internal basic center (nitrogen atom) and act as hydrogen transporters during the isomerization process. This bifunctional character is essential for the high activity and selectivity observed in ruthenium-catalyzed isomerization reactions.

Zeolite-Catalyzed Skeletal Rearrangements

Zeolite catalysts provide unique opportunities for controlling both geometric and skeletal isomerization of trans-2-pentene through their well-defined pore structures and acidic properties. The confined environment within zeolite channels can influence reaction selectivity and product distribution.

Beta zeolite has been extensively studied for pentene isomerization reactions. The large 12-ring channels of beta zeolite provide sufficient space for pentene molecules to undergo isomerization without significant steric constraints. First-principles calculations using density functional theory have revealed that the reaction proceeds through carbenium ion intermediates, with the protonation of the alkene being the initial step in the catalytic cycle.

The H-ZSM-22 zeolite system exhibits particularly interesting behavior for 2-pentene isomerization. Three distinct reaction pathways have been identified: (1) the ethyl-shift pathway, (2) the dimethylcyclopropane (DMCP) intermediate pathway, and (3) the edge-protonated DMCP pathway. Among these, the DMCP intermediate pathway is kinetically favored, with a calculated activation energy of 98 kJ/mol.

Reaction mechanisms in zeolite-catalyzed systems involve the formation of secondary carbenium ions as key intermediates. The stability of these intermediates depends on the zeolite framework structure and the degree of substitution around the carbocationic center. The confined environment of the zeolite channels can stabilize certain carbenium ion geometries while destabilizing others, leading to selective isomerization pathways.

Shape selectivity effects are particularly pronounced in zeolite-catalyzed isomerization. The comparison between different zeolite structures (Beta, Mordenite, and ZSM-5) reveals that the large 12-ring channels of Beta and Mordenite have minimal steric hindrance effects, while the smaller 10-ring channels of ZSM-5 significantly increase the activation energy for isomerization.

Thermodynamic vs. Steric Control in Isomerization

The thermodynamic stability of geometric isomers plays a crucial role in determining product distributions under equilibrium conditions. For the cis-trans isomerization of 2-pentene, the trans isomer is thermodynamically favored due to reduced steric interactions between the methyl and ethyl substituents.

Equilibrium constants for the cis to trans isomerization have been experimentally determined. At 400 K, the equilibrium constant (Keq) is approximately 3.01, indicating that the trans isomer is favored by a factor of about 3:1 over the cis isomer. This preference reflects the lower steric energy of the trans configuration.

The Gibbs free energy change for the isomerization reaction (cis → trans) is -3.67 kJ/mol at 400 K. This negative value confirms that the trans isomer is thermodynamically more stable than the cis isomer under these conditions. The relatively small magnitude of this energy difference indicates that both isomers can coexist in significant concentrations under many reaction conditions.

Steric control becomes particularly important in systems where kinetic factors dominate over thermodynamic considerations. In reactions conducted under kinetic control, the product distribution reflects the relative rates of formation rather than the thermodynamic stabilities of the products. This distinction is crucial for understanding and predicting the outcomes of isomerization reactions under different conditions.

Temperature effects on thermodynamic versus kinetic control are significant. At lower temperatures, kinetic control typically dominates, favoring the formation of products with lower activation barriers. As temperature increases, the system approaches thermodynamic control, where the product distribution reflects the relative stabilities of the isomers.

The reversibility of isomerization reactions is a key factor in determining whether thermodynamic or kinetic control will be observed. Under conditions where the reaction is reversible, sufficient energy is available to overcome activation barriers in both directions, allowing the system to reach thermodynamic equilibrium. In contrast, under irreversible conditions, the product distribution is determined by the kinetics of the forward reaction only.

XLogP3

2.1

Exact Mass

70.078250319 Da

Monoisotopic Mass

70.078250319 Da

Boiling Point

36.7333333333333 °C

Heavy Atom Count

5

Melting Point

-145.8 °C

Related CAS

25656-71-7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (90.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

627-20-3
646-04-8
109-68-2

Metabolism Metabolites

Volatile hydrocarbons are absorbed mainly through the lungs, and may also enter the body after ingestion via aspiration. (A600)

Wikipedia

2-pentene

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 1st degree

Methods of Manufacturing

Prepn of mixture of cis & trans isomers by dehydration of 2-pentanol ... Prepn of the ... trans form from 1-ethyl-2-iodobutyric acid with sodium carbonate ... prepn of both isomers from sec-amyl alc with H2SO4 and diatomaceous earth @ 90-110 °C for 3 hr
CRACKING OF PETROLEUM DISTILLATES FOLLOWED BY SEPARATION

General Manufacturing Information

2-Pentene: ACTIVE

Analytic Laboratory Methods

AN ANALYTICAL METHOD WAS DEVELOPED FOR SEPARATION & DETECTION OF C2-C5 HYDROCARBONS IN THE AIR USING A 2-STEP CHROMATOGRAPHIC SYSTEM & FLAME IONIZATION DETECTOR.

Dates

Last modified: 08-15-2023

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